Formulators seeking acaricidal-fungicidal activity on sensitive crops risk phytotoxicity from free dinitrophenols. Dinobuton (CAS 973-21-7) is a pro-pesticide that uses an isopropyl carbonate ester to mask phytotoxicity, releasing the toxophore dinoseb only via target carboxylesterase hydrolysis.
Dinobuton (CAS 973-21-7) is a specialized dinitrophenol derivative, specifically the isopropyl carbonate ester of dinoseb. In agricultural and chemoinformatic contexts, it is highly valued as a pro-pesticide that delivers potent acaricidal and fungicidal activity through the uncoupling of oxidative phosphorylation [1]. Unlike free dinitrophenols, which are broadly toxic, dinobuton leverages its carbonate ester linkage to remain relatively inert during handling and application, only releasing the active toxophore (dinoseb) upon enzymatic hydrolysis within the target organism [2]. This biochemical selectivity makes it a critical procurement choice for formulators requiring high efficacy against spider mites and powdery mildew without the severe handling risks or crop damage associated with baseline phenolic precursors .
Substituting dinobuton with its parent compound, dinoseb, or other free dinitrophenols is commercially and functionally unviable due to extreme differences in phytotoxicity and mammalian safety [1]. Free dinoseb is a non-selective contact poison that causes severe burning of broad-leaved foliage, restricting its use to dormant sprays or herbicidal applications [2]. By contrast, the isopropyl carbonate moiety in dinobuton masks this phytotoxicity, allowing for direct foliar application on sensitive crops like apples and cotton . Furthermore, substituting with other esters (such as the crotonate ester in dinocap) alters the specific hydrolysis kinetics and pest spectrum, meaning formulators targeting specific mite species (e.g., Tetranychus spp.) cannot assume equivalent field performance or target-site activation rates [1].
A primary procurement driver for dinobuton over its parent compound, dinoseb, is its vastly superior handling safety profile. Acute toxicity testing demonstrates that dinobuton exhibits a dermal LD50 in rabbits of >3200 mg/kg [1]. In stark contrast, free dinoseb is highly toxic via dermal exposure, with LD50 values ranging from 80 to 200 mg/kg in rabbits and rats [2]. This represents a greater than 16-fold reduction in acute dermal toxicity.
| Evidence Dimension | Acute Dermal Toxicity (LD50, Rabbit) |
| Target Compound Data | Dinobuton: > 3200 mg/kg |
| Comparator Or Baseline | Dinoseb: 80 - 200 mg/kg |
| Quantified Difference | > 16-fold reduction in dermal toxicity |
| Conditions | Standard acute dermal toxicity assay in rabbits |
This massive reduction in dermal toxicity significantly lowers the hazmat handling requirements and liability for formulators and agricultural workers compared to free dinitrophenols.
The free phenol dinoseb acts as a non-selective contact herbicide, causing immediate cellular damage and burning to broad-leaved plants, which strictly limits its use to dormant applications [1]. By synthesizing the isopropyl carbonate ester (dinobuton), the phytotoxic uncoupling mechanism is masked on the leaf surface. Dinobuton is classified as a non-systemic foliar acaricide and fungicide that can be applied directly to active foliage (e.g., apples, cotton, vegetables) without causing the severe contact necrosis seen with dinoseb .
| Evidence Dimension | Foliar Phytotoxicity |
| Target Compound Data | Dinobuton: Safe for active foliar application on broad-leaved crops |
| Comparator Or Baseline | Dinoseb: Highly phytotoxic; acts as a contact herbicide |
| Quantified Difference | Transition from non-selective herbicide to selective foliar protectant |
| Conditions | In vivo foliar application on broad-leaved agricultural crops |
Procuring the esterified form is mandatory for any formulation intended for in-season crop protection, as the free phenol will destroy the host plant.
Dinobuton functions as a pro-acaricide. While stable in aqueous formulation, it undergoes rapid esterase-mediated hydrolysis upon ingestion or contact by target pests (such as spider mites), releasing the active uncoupler dinoseb directly within the pest's tissues[1]. This enzymatic activation by target-specific carboxylesterases (ALiE) provides a biochemical selectivity that free dinoseb lacks [2].
| Evidence Dimension | Mode of Active Toxophore Delivery |
| Target Compound Data | Dinobuton: Requires enzymatic hydrolysis by pest carboxylesterases |
| Comparator Or Baseline | Dinoseb: Direct, non-selective contact toxicity |
| Quantified Difference | Target-mediated activation vs. indiscriminate toxicity |
| Conditions | In vivo metabolism in arthropod tissue homogenates |
This pro-pesticide mechanism ensures that the lethal uncoupling of oxidative phosphorylation is localized to the target pest, maximizing efficacy while preserving non-target safety.
Because dinobuton masks the severe phytotoxicity of its parent compound dinoseb, it is the exact compound required for formulating foliar acaricides targeting spider mites (Tetranychus spp.) on sensitive broad-leaved crops like apples, cotton, and greenhouse vegetables [1]. It allows formulators to utilize the potent oxidative phosphorylation uncoupling mechanism without burning the host plant.
Dinobuton is highly suitable for agricultural procurement where simultaneous control of mites and powdery mildew is required. Its specific isopropyl carbonate structure provides the necessary stability on the leaf surface to act as a protective and curative contact fungicide before being enzymatically degraded.
In chemoinformatics and biochemical research, dinobuton serves as a critical reference standard for studying carboxylesterase (ALiE) activity in arthropods. It is used to model how esterase-mediated hydrolysis activates pro-pesticides into their active toxophores (dinoseb), which is vital for understanding metabolic resistance mechanisms in agricultural pests [2].
Acute Toxic;Environmental Hazard